molecular formula C5H12N2O B3284498 (S)-2-amino-N,N-dimethylpropanamide CAS No. 78608-72-7

(S)-2-amino-N,N-dimethylpropanamide

Cat. No. B3284498
CAS RN: 78608-72-7
M. Wt: 116.16 g/mol
InChI Key: WSFGOLVWRKEQOW-BYPYZUCNSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties include its acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Versatile Reagent in Synthesis of Ligands

(S)-2-amino-N,N-dimethylpropanamide, a derivative of N,N-dimethylpropanamide, has been utilized as a versatile reagent for preparing imidazole-amine ligands. Researchers have outlined methods to synthesize these compounds, highlighting their potential in producing ligands with various second coordination sphere functional groups. Such ligands are important in coordination chemistry and potentially in catalysis applications (Cheruzel et al., 2011).

Involvement in Catalytic Pyrolysis

N,N-dimethylpropanamide has been studied in catalytic pyrolysis processes, showcasing its role in chemical synthesis. It is synthesized using 3-(dimethylamino)-N,N-dimethyl-propanamide as a raw material. This demonstrates its application in the synthesis of fine chemicals and highlights its role in various industrial processes (Zhong-wei, 2008).

Application in Pharmaceutical Synthesis

This compound and its derivatives have been studied in the synthesis of pharmaceutical compounds. For instance, specific derivatives have been investigated as inhibitors for dipeptidyl peptidase IV, showcasing potential in treating type 2 diabetes (Edmondson et al., 2006).

Exploration in Neuroscience

Derivatives of N,N-dimethylpropanamide have been explored in neuroscience. Studies have demonstrated their effectiveness in treating conditions like Parkinson's disease, where specific derivatives were found to facilitate brain-specific delivery of dopamine (Li et al., 2014).

Role in Biomaterials and Tissue Engineering

N,N-dimethylpropanamide derivatives have been investigated in the development of smart hydrogels, which are responsive to stimuli like temperature and pH. These materials have potential applications in biomedical fields like tissue engineering and drug delivery (Xu et al., 2006).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes its toxicity, flammability, reactivity, and environmental impact .

Future Directions

This involves predicting or suggesting areas of future research based on the current understanding of the compound. It could include developing new synthetic routes, finding new applications, or studying its effects under different conditions .

properties

IUPAC Name

(2S)-2-amino-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGOLVWRKEQOW-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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